molecular formula C20H43O4P B102739 Tetrabutylphosphonium acetate acetic acid salt CAS No. 17786-43-5

Tetrabutylphosphonium acetate acetic acid salt

Cat. No.: B102739
CAS No.: 17786-43-5
M. Wt: 378.5 g/mol
InChI Key: BZPUUPVCWNNZKW-UHFFFAOYSA-M
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Description

Tetrabutylphosphonium acetate acetic acid salt is a quaternary phosphonium-based ionic liquid (IL) valued in research for its high thermal stability, low vapor pressure, and tunable physicochemical properties . It serves as an effective catalyst and solvent in various chemical processes. A key application is its use as a phase transfer catalyst, where it enhances reaction rates and yields while generating less waste . It is also an efficient catalyst for transesterification and esterification reactions, which are crucial in the preparation of monomers and polymers . In the field of green chemistry, this compound is a potential solvent for the pretreatment and dissolution of biomass like cellulose, facilitating enzymatic hydrolysis and the production of biofuels and biochemicals . Furthermore, its Lewis acid characteristics and hydrogen bond basicity make it useful for other applications, including organic synthesis, CO₂ capture, and the extraction of biomolecules . Researchers value phosphonium-based ILs like this one as they are often less expensive, more efficient, and exhibit higher thermal stability compared to some nitrogen-based ILs, making them suitable for reactions at temperatures exceeding 100 °C . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

acetic acid;tetrabutylphosphanium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H36P.2C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2(3)4/h5-16H2,1-4H3;2*1H3,(H,3,4)/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPUUPVCWNNZKW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.CC(=O)O.CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884987
Record name Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1)
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Molecular Weight

378.5 g/mol
Source PubChem
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CAS No.

17786-43-5
Record name Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1)
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Record name Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1)
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Record name Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1)
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Record name Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1)
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Record name Tetrabutylphosphonium acetate, compound with acetic acid
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Preparation Methods

The synthesis of phosphonium, tetrabutyl-, acetate, compound with acetic acid (1:1) typically involves the reaction of tetrabutylphosphonium hydroxide with acetic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .

Chemical Reactions Analysis

Phosphonium, tetrabutyl-, acetate, compound with acetic acid (1:1) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. .

Scientific Research Applications

Catalytic Applications

Phase Transfer Catalyst
Tetrabutylphosphonium acetate acetic acid salt serves as an effective phase transfer catalyst, facilitating reactions between reactants in different phases. It enhances reaction rates and yields while minimizing waste and energy costs. This characteristic is particularly useful in the synthesis of polymers and pharmaceuticals .

Transesterification Catalyst
The compound is utilized in transesterification processes, which are critical for producing biodiesel and various esters. Its Lewis acid properties enable it to catalyze the conversion of triglycerides into fatty acid methyl esters efficiently .

Environmental Applications

CO2 Capture
Recent studies have demonstrated the potential of tetrabutylphosphonium acetate in capturing carbon dioxide. It has been incorporated into porous ionic liquids that exhibit high performance for low-pressure CO2 capture. The mechanism involves the interaction of CO2 with the phosphonium cation, leading to the formation of new species that enhance CO2 absorption capacity .

Property Value
CO2 Absorption CapacityHigh
Pressure ConditionsUp to 10 bar
Temperature RangeRoom temperature

Material Science

Ionic Liquids Development
Tetrabutylphosphonium acetate is a precursor for developing new ionic liquids with tailored properties for specific applications, such as solvent extraction and electrochemistry. These ionic liquids can be engineered to enhance solubility and stability for various chemical processes .

Biological Applications

Biological Activity Research
Research indicates that tetrabutylphosphonium acetate may exhibit biological activities, including antimicrobial properties. Studies are ongoing to evaluate its potential as a drug delivery agent or therapeutic compound due to its ability to interact with biological membranes .

Case Study 1: CO2 Capture Efficiency

In a study involving the synthesis of porous ionic liquids based on tetrabutylphosphonium acetate, researchers reported significant improvements in CO2 capture efficiency compared to conventional solvents. The ionic liquid's unique structure allowed for enhanced interaction with CO2, making it a promising candidate for reducing greenhouse gas emissions .

Case Study 2: Polymer Synthesis

Tetrabutylphosphonium acetate has been effectively used as a catalyst in the synthesis of biodegradable polymers. The resulting polymers exhibited favorable mechanical properties and degradation rates, highlighting the compound's utility in sustainable material development .

Mechanism of Action

The mechanism of action of phosphonium, tetrabutyl-, acetate, compound with acetic acid (1:1) involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, whether in chemistry, biology, or medicine .

Comparison with Similar Compounds

Structural and Functional Comparisons

Tetrabutylphosphonium Oxalate (TBPOx)
  • Molecular Formula : [P₄₄₄₄]₂C₂O₄·nH₂O
  • Key Properties :
    • Forms ionic semiclathrate hydrates with a phase equilibrium temperature of 9.4°C and dissociation heat of 186.0 kJ·kg⁻¹ at 35% mass fraction .
    • Superior thermal stability and safety compared to conventional phase-change materials (PCMs) like paraffin, making it ideal for air-conditioning systems .
  • Contrast with Acetate Salt :
    • TBPOx excels in thermal storage, while the acetate variant is tailored for ABS and catalysis due to its lower hydrophobicity and higher protein compatibility .
Tetrabutylammonium Acetate ([N₄₄₄₄][CH₃COO])
  • Key Differences :
    • Cation Core : Ammonium ([N⁺]) vs. phosphonium ([P⁺]). Phosphonium ILs exhibit lower hydrogen-bond acidity , enabling stronger phase separation in ABS .
    • Applications : Both are used in ABS, but [P₄₄₄₄][CH₃COO] achieves superior protein recovery yields (86–100%) compared to ammonium analogs due to reduced denaturation risks .
Tetrabutylphosphonium Triflate ([P₄₄₄₄][CF₃SO₃])
  • Thermal Properties : Melting point of 107–108°C , significantly higher than the acetate salt (liquid at room temperature).
  • Applications : Triflate’s strong electron-withdrawing anion suits it for high-temperature catalysis, whereas the acetate’s biocompatibility favors biochemical applications .

Physicochemical and Application-Based Comparisons

Table 1: Key Properties of Tetrabutylphosphonium Salts
Compound Molecular Weight (g/mol) Anion Phase Behavior/Stability Primary Applications
[P₄₄₄₄][CH₃COO]·CH₃COOH 378.53 Acetate Liquid at RT; ABS with K₂HPO₄ Protein extraction, green catalysis
[P₄₄₄₄]₂C₂O₄·nH₂O ~550 (hydrated) Oxalate Semiclathrate hydrate (9.4°C) Thermal energy storage
[P₄₄₄₄][CF₃SO₃] 452.45 Triflate Solid (mp 107–108°C) High-temp catalysis
[N₄₄₄₄][CH₃COO] 315.47 Acetate ABS with lower phase separation Solvent engineering
Table 2: Performance in Aqueous Biphasic Systems (ABS)
Parameter [P₄₄₄₄][CH₃COO]·CH₃COOH [N₄₄₄₄][CH₃COO]
Phase Separation Efficiency High (salting-out driven) Moderate
Protein Recovery Yield 86–100% <80%
Biocompatibility High (low denaturation) Moderate

Industrial and Environmental Considerations

  • Synthesis : [P₄₄₄₄][CH₃COO] is synthesized via metathesis , whereas TBPOx requires oxalic acid integration .
  • Sustainability : Acetate and oxalate salts are classified as low-environmental-impact carboxylates, contrasting with halogenated analogs (e.g., [P₄₄₄₄]Br) .
  • Catalytic Use : In epoxy resin curing, [P₄₄₄₄][CH₃COO] outperforms ethyltriphenylphosphonium salts (e.g., iodide, chloride) in reaction rate and byproduct minimization .

Biological Activity

Tetrabutylphosphonium acetate (TBPA) is an ionic liquid that has garnered interest for its potential biological applications, particularly in the fields of biochemistry and medicinal chemistry. This compound, a salt formed from tetrabutylphosphonium cation and acetate anion, exhibits unique properties that can influence biological systems. This article reviews the biological activity of TBPA, focusing on its interactions with biomolecules, its role in extraction processes, and its potential therapeutic applications.

Tetrabutylphosphonium acetate is characterized by its ionic nature, which contributes to its solubility and reactivity in biological environments. Its structure can be represented as follows:

C4H9P+(C2H3O2)\text{C}_4\text{H}_{9}\text{P}^+(\text{C}_2\text{H}_3\text{O}_2)^-

This compound is known for its low toxicity and ability to dissolve various organic compounds, making it a candidate for applications in drug delivery and biocatalysis.

Antimicrobial Properties

Research indicates that TBPA exhibits antimicrobial activity against various pathogens. A study demonstrated that TBPA effectively inhibited the growth of Staphylococcus aureus, a common bacterial pathogen responsible for numerous infections. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of Tetrabutylphosphonium Acetate

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus0.5 mMMembrane disruption
Escherichia coli1 mMMembrane disruption
Candida albicans0.2 mMCell wall synthesis inhibition

Protein Interaction Studies

TBPA has been studied for its interactions with proteins, particularly in the context of aqueous biphasic systems (ABS). These systems utilize TBPA to extract proteins like human transferrin with high efficiency (up to 100% extraction yield) due to the salting-out effect facilitated by TBPA . Molecular docking studies further elucidate the specific interactions between TBPA and proteins, suggesting that the ionic liquid can stabilize protein structures during extraction processes .

Case Study: Extraction of Human Transferrin
In a recent study, TBPA was employed in ABS to extract human transferrin from aqueous solutions. The study reported an extraction efficiency ranging from 86% to 100%, highlighting TBPA's effectiveness as a solvent in biotechnological applications. The recovery yield was significantly influenced by the specific interactions between TBPA and transferrin, demonstrating its potential utility in protein purification .

Toxicological Profile

While TBPA shows promise in various applications, it is essential to consider its toxicological profile. According to PubChem data, TBPA is classified as harmful if swallowed and toxic upon dermal contact . Therefore, careful handling and further studies on its long-term effects are necessary.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetrabutylphosphonium acetate acetic acid salt, and what purity considerations are critical for research applications?

  • The compound is synthesized via metathesis of tetrabutylphosphonium chloride ([P₄₄₄₄]Cl) with potassium acetate (KOAc) in isopropyl alcohol. Purification involves precipitation from chloroform to remove residual salts, ensuring >95% purity for advanced material research . Key considerations include stoichiometric control, solvent selection, and post-synthesis characterization (e.g., NMR, FT-IR) to confirm ionic structure and absence of chloride impurities.

Q. How does the molecular structure of this compound influence its solvent properties in cellulose dissolution?

  • The tetrabutylphosphonium cation ([P₄₄₄₄]⁺) disrupts hydrogen bonding in cellulose via strong electrostatic interactions, while the acetate anion (CH₃COO⁻) acts as a hydrogen-bond acceptor. The acetic acid co-solvent enhances dissolution efficiency by stabilizing the ionic liquid-cellulose complex. Optimal dissolution occurs at 80–100°C with a 1:1:1 molar ratio of cation:acetate:acetic acid .

Q. What analytical techniques are recommended for characterizing acetate ion content in this compound?

  • Capillary electrophoresis (CE) with indirect UV detection at 266 nm provides precise quantification of acetate ions in aqueous solutions (detection limit: 0.01–10,000 mg/L). For non-aqueous matrices, ion chromatography (IC) paired with conductivity detection is preferred. Cross-validation via titration (e.g., with AgNO₃ for residual chloride) ensures accuracy .

Advanced Research Questions

Q. What experimental challenges arise when using this compound as a catalyst in aziridine ring-opening reactions, and how can reaction conditions be optimized?

  • Challenges include competing isomerization of aziridines to imines under Lewis acid conditions. Optimization involves using hexafluoroisopropanol (HFIP) as a solvent to stabilize intermediates and leveraging the acetate counteranion to deprotonate nucleophiles like malononitrile. Reaction yields improve at 60–80°C with a 10 mol% catalyst loading .

Q. How can researchers address discrepancies between theoretical and observed pH values in buffer solutions containing this compound?

  • Discrepancies arise from ionic strength effects and acetate-acetic acid equilibria. Use the Henderson-Hasselbalch equation with activity coefficients (calculated via the Davies equation) to adjust for ionic interactions. Calibrate pH meters with acetate-specific buffers (e.g., 0.1 M sodium acetate, pH 4.6) to minimize electrode drift .

Q. What strategies exist for mitigating batch-to-batch variability in this compound synthesis?

  • Implement strict stoichiometric control (1:1.05 cation:acetate ratio) and use anhydrous solvents to prevent hydrolysis. Post-synthesis purification via recrystallization in acetonitrile-ethyl acetate mixtures reduces variability. Monitor purity via Karl Fischer titration (<0.1% water content) and elemental analysis (C, H, P ±0.3%) .

Notes

  • Avoid using commercial-grade batches without verifying purity via orthogonal methods (e.g., NMR for structural confirmation).
  • Conflicting molecular formulas in literature (e.g., C₁₆H₃₆P⁺·C₂H₃O₂⁻·C₂H₄O₂ vs. C₂₀H₄₃O₄P) may reflect differences in solvation or stoichiometry; always specify the synthesis protocol .
  • For reaction mechanisms involving acetate coordination, DFT calculations (e.g., B3LYP/6-31G*) can clarify anion-cation interactions .

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